molecular formula C8H14O3 B1313881 Ethyl 4-oxohexanoate CAS No. 3249-33-0

Ethyl 4-oxohexanoate

Cat. No.: B1313881
CAS No.: 3249-33-0
M. Wt: 158.19 g/mol
InChI Key: PQKGUECTOZFPSE-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Ethyl 4-oxohexanoate plays a crucial role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as alcohol dehydrogenase (ADH) and glucose dehydrogenase (GDH), which are involved in the reduction of ketones to alcohols . These interactions are essential for the conversion of this compound to its corresponding alcohol, ethyl 4-hydroxyhexanoate. The nature of these interactions involves the transfer of hydride ions from NADH or NADPH to the carbonyl group of this compound, resulting in its reduction.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key enzymes involved in metabolic pathways. For instance, it can alter the expression of genes related to lipid metabolism, leading to changes in cellular lipid levels . Additionally, this compound can impact cellular metabolism by serving as a substrate for energy production, thereby influencing overall cell function and viability.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes such as ADH and GDH, facilitating the reduction of its carbonyl group to an alcohol . This binding interaction is crucial for the catalytic activity of these enzymes. Furthermore, this compound can act as an inhibitor or activator of certain enzymes, depending on the concentration and cellular context. These interactions can lead to changes in gene expression and metabolic flux, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. These effects include alterations in cell proliferation, differentiation, and apoptosis, which are dependent on the duration of exposure and concentration of the compound.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance metabolic activity and improve energy production . At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations. These findings highlight the importance of optimizing dosage to achieve desired outcomes in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the reduction of ketones to alcohols. It interacts with enzymes such as ADH and GDH, which catalyze the conversion of this compound to ethyl 4-hydroxyhexanoate . This metabolic pathway is essential for the utilization of this compound as an energy source. Additionally, the compound can influence metabolic flux by altering the levels of key metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound to target sites, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as concentration gradients, cellular uptake mechanisms, and binding affinities to specific proteins.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are critical for its activity and function. The compound can be directed to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that guide this compound to its specific sites of action. The subcellular distribution of the compound can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxohexanoate can be synthesized through several methods. One common method involves the reaction of diethyl maleate with propionaldehyde in the presence of benzoyl peroxide and UV irradiation. The reaction mixture is refluxed for 30 hours, and the product is then distilled to obtain this compound .

Another method involves the reaction of ethyl acetoacetate with 1-bromohexane in the presence of sodium ethoxide. The reaction mixture is heated under reflux, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the reaction of ethyl acetoacetate with hexanoic acid in the presence of a catalyst. The reaction mixture is heated to a specific temperature, and the product is separated and purified using distillation and other techniques .

Chemical Reactions Analysis

Comparison with Similar Compounds

Ethyl 4-oxohexanoate can be compared with other similar compounds such as:

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

ethyl 4-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-7(9)5-6-8(10)11-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKGUECTOZFPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483443
Record name ethyl 4-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3249-33-0
Record name ethyl 4-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-oxohexanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing Ethyl 4-oxohexanoate from aldehydes using this specific method?

A1: The research article describes a synthetic route to obtain γ-ketoesters like this compound from aldehydes. [] This method, utilizing diethyl acylsuccinates as intermediates, offers a potential pathway to access this class of compounds. While the abstract doesn't delve into specific advantages over alternative methods, it highlights the use of readily available starting materials (aldehydes) and common laboratory techniques (esterification, hydrolysis, decarboxylation). Further research would be needed to fully compare this method's efficiency, yield, and overall utility compared to other synthetic approaches.

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